![molecular formula C11H20N2O2 B139042 (R)-tert-Butyl-5-azaspiro[2.4]heptan-7-ylcarbamate CAS No. 127199-44-4](/img/structure/B139042.png)
(R)-tert-Butyl-5-azaspiro[2.4]heptan-7-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate” is a chemical compound with the CAS Number: 127199-44-4 . It has a molecular weight of 212.29 and its linear formula is C11H20N2O2 .
Molecular Structure Analysis
The InChI code of the compound is 1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 .Physical And Chemical Properties Analysis
The compound is a solid and it should be stored in a dark place, in an inert atmosphere, at 2-8°C . Its boiling point is 329°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
JAK1-selektiver Inhibitor
Die Verbindung wurde als JAK1-selektiver Inhibitor identifiziert . Der strukturelle Entwurf basierte auf der Kombination von Tofacitinibs 7-Deazapurin und 5-Azaspiro[2.4]heptan-7-amin . Es zeigte einen IC50-Wert von 8,5 nM gegenüber JAK1 mit einem Selektivitätsindex von 48 gegenüber JAK2 .
Antibakterielle Aktivität
Die Verbindung hat hohe antibakterielle Aktivität gegenüber einer Vielzahl von Mikroorganismen gezeigt . Dies macht es zu einem möglichen Kandidaten für die Entwicklung neuer Antibiotika.
Synthese anderer Verbindungen
Die Verbindung kann als Baustein bei der Synthese anderer komplexer Moleküle verwendet werden . Dies ist besonders nützlich im Bereich der pharmazeutischen Chemie, wo neue Verbindungen für die Medikamentenentwicklung synthetisiert werden müssen.
Pharmakokinetische Studien
Die Verbindung wurde in pharmakokinetischen Studien eingesetzt . Diese Studien sind entscheidend, um zu verstehen, wie ein Medikament im Körper aufgenommen, verteilt, metabolisiert und ausgeschieden wird.
In-vitro-ADME-Tests
Die Verbindung wurde in In-vitro-ADME-Tests verwendet . ADME steht für Absorption, Distribution, Metabolismus und Exkretion. Dies sind wichtige Parameter, die bei der Medikamentenentwicklung bewertet werden.
Kinase-Profiling
Die Verbindung wurde im Kinase-Profiling verwendet . Kinasen sind Enzyme, die eine Schlüsselrolle in der Zellsignalübertragung spielen. Die Profilbildung der Aktivität von Kinasen kann helfen, ihre Rolle bei Krankheiten und bei der Entwicklung gezielter Therapien zu verstehen.
hERG-Tests
Die Verbindung wurde in hERG-Tests verwendet . hERG ist ein Gen, das für ein Protein kodiert, das als Kaliumionenkanal bekannt ist. Dieser Kanal ist wichtig für die elektrische Aktivität des Herzens. Medikamente, die diesen Kanal blockieren, können zu schweren Herzerkrankungen führen, daher ist die Prüfung der Wirkung einer Verbindung auf hERG eine wichtige Sicherheitsmaßnahme bei der Medikamentenentwicklung.
Kristallstrukturanalyse
Die Verbindung wurde in der Kristallstrukturanalyse verwendet
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of ®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is the Janus kinase 1 (JAK1) enzyme . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation .
Mode of Action
®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate interacts with JAK1 by binding to the enzyme’s active site, inhibiting its activity . This inhibition prevents the phosphorylation and activation of STAT proteins, which are responsible for transducing signals from the cell surface to the nucleus, leading to changes in gene expression .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway. By inhibiting JAK1, it prevents the activation of STAT proteins, thereby disrupting the signaling pathway . This can have downstream effects on various cellular processes, including cell growth and differentiation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ®-tert-Butyl 5-azaspiro[2Optimization of the compound was performed through in vitro adme, herg, kinase profiling, and pharmacokinetic tests . These tests help to understand how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted, all of which can impact its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of ®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate’s action primarily involve the inhibition of the JAK-STAT signaling pathway . This can lead to changes in cell growth and differentiation, potentially making the compound useful in the treatment of diseases where these processes are disrupted .
Eigenschaften
IUPAC Name |
tert-butyl N-[(7R)-5-azaspiro[2.4]heptan-7-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEBPOMWRHSMLI-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC12CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCC12CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435666 |
Source


|
| Record name | tert-Butyl (7R)-5-azaspiro[2.4]heptan-7-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127199-44-4 |
Source


|
| Record name | tert-Butyl (7R)-5-azaspiro[2.4]heptan-7-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

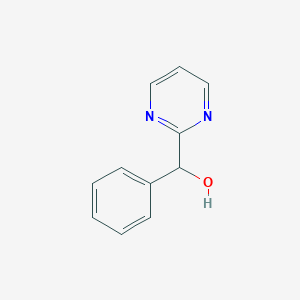
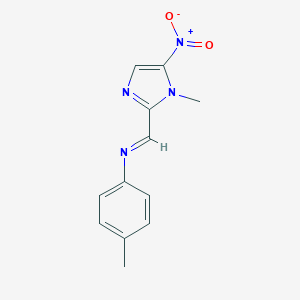
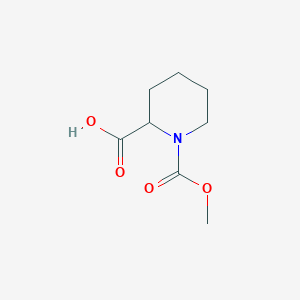
![6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B138975.png)
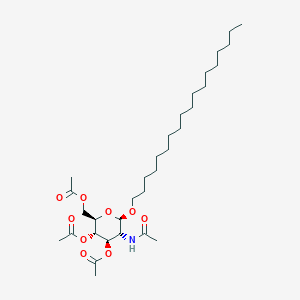
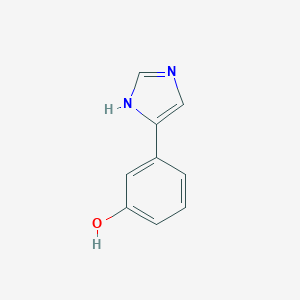

![5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine](/img/structure/B138989.png)
![N-[(2Z)-3-Oxo-2-butanylidene]acetamide](/img/structure/B138990.png)
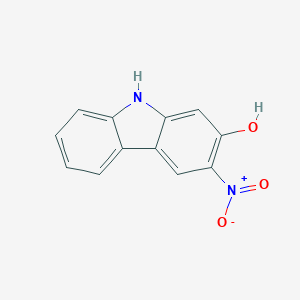


![1-Ethyl-2-([7-([1-ethylnaphtho[1,2-D][1,3]thiazol-2(1H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)naphtho[1,2-D][1,3]thiazol-1-ium iodide](/img/structure/B139002.png)
